Bienvenue dans la boutique en ligne BenchChem!

2-amino-7-fluoro-1H-quinazolin-4-one

medicinal chemistry physicochemical profiling lead optimisation

2-Amino-7-fluoro-1H-quinazolin-4-one (CAS 1378451-55-8) is a fluorinated 2-aminoquinazolin-4-one that combines an electron-withdrawing fluorine at the 7-position with a nucleophilic 2-amino group, yielding a predicted pKa of 1.97—substantially more acidic than the non‑fluorinated 2‑aminoquinazolin‑4(3H)-one (pKa ~4.33). This shift in ionisation state at physiological pH directly influences solubility (measured at 0.52 g/L) and hydrogen‑bonding capacity, making it a versatile intermediate for kinase inhibitor and probe‑compound synthesis.

Molecular Formula C8H6FN3O
Molecular Weight 179.15 g/mol
Cat. No. B7964894
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-amino-7-fluoro-1H-quinazolin-4-one
Molecular FormulaC8H6FN3O
Molecular Weight179.15 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1F)NC(=NC2=O)N
InChIInChI=1S/C8H6FN3O/c9-4-1-2-5-6(3-4)11-8(10)12-7(5)13/h1-3H,(H3,10,11,12,13)
InChIKeyIRBJUDZHLBICJG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-7-fluoro-1H-quinazolin-4-one: Physicochemical and Structural Differentiator for Targeted Chemical Procurement


2-Amino-7-fluoro-1H-quinazolin-4-one (CAS 1378451-55-8) is a fluorinated 2-aminoquinazolin-4-one that combines an electron-withdrawing fluorine at the 7-position with a nucleophilic 2-amino group, yielding a predicted pKa of 1.97—substantially more acidic than the non‑fluorinated 2‑aminoquinazolin‑4(3H)-one (pKa ~4.33) . This shift in ionisation state at physiological pH directly influences solubility (measured at 0.52 g/L) and hydrogen‑bonding capacity, making it a versatile intermediate for kinase inhibitor and probe‑compound synthesis [1].

Why 2-Amino-7-fluoro-1H-quinazolin-4-one Cannot Be Replaced by Non‑Fluorinated Analogs in Lead Optimisation


The fluorine atom at position 7 is not a passive substituent; it withdraws electron density from the quinazolinone core, lowering the pKa by approximately 2.4 log units relative to the parent 2‑aminoquinazolin‑4(3H)-one . This electronic perturbation directly modulates key drug‑like properties: it reduces oxidative metabolism at the 7‑position, enhances target binding through orthogonal polar interactions, and can improve blood‑brain barrier penetration [1]. Consequently, exchanging the fluorine for hydrogen or even chlorine alters the scaffold’s pharmacokinetic and pharmacodynamic profile in ways that cannot be compensated by other substitutions [1].

Quantitative Differentiation Evidence for 2-Amino-7-fluoro-1H-quinazolin-4-one Against Closest Analogs


Predicted pKa Shift Drives Differential Ionisation and Solubility

The predicted pKa of 2-amino-7-fluoro-1H-quinazolin-4-one is 1.97 ± 0.20, compared to 4.33 ± 0.20 for the non‑fluorinated 2‑aminoquinazolin‑4(3H)-one [1]. At physiological pH 7.4, the fluorinated compound exists >99 % in its neutral form, whereas the parent is approximately 50 % ionised, directly affecting passive membrane permeability and target engagement.

medicinal chemistry physicochemical profiling lead optimisation

Derivatives of 2-Amino-7-fluoro-1H-quinazolin-4-one Demonstrate Sub‑50 nM EGFR Inhibition Unattainable with the Unsubstituted Core

In vitro enzymatic assays reported in 2023 demonstrate that compounds derived from the 2‑amino‑7‑fluoroquinazolin‑4‑one scaffold inhibit epidermal growth factor receptor (EGFR) with IC₅₀ values ranging from 8 to 32 nM, while the 2‑aminoquinazolin‑4(3H)-one core alone shows no significant EGFR inhibition at concentrations up to 10 µM [1]. The fluorinated derivatives also maintain potency against the resistance mutations T790M and C797S, with selectivity ratios exceeding 50‑fold over non‑target kinases.

oncology kinase inhibition targeted therapy

VEGFR-2 Inhibition with >50‑Fold Selectivity Distinguishes Fluorinated Analogues from Pan‑Kinase Agents

Derivatives of 2‑amino‑7‑fluoro‑1H‑quinazolin‑4‑one inhibit VEGFR‑2 with IC₅₀ values of 12–45 nM, while displaying >50‑fold selectivity against a panel of non‑target kinases [1]. By contrast, the non‑fluorinated 2‑aminoquinazolin‑4(3H)-one scaffold typically yields promiscuous kinase inhibition profiles (selectivity index <10) .

angiogenesis kinase selectivity cancer therapeutics

Fluorine Substitution Enhances Oral Bioavailability and Metabolic Stability in Rodent Models

Optimised derivatives of 2‑amino‑7‑fluoro‑1H‑quinazolin‑4‑one exhibit oral bioavailability of 45–68 % and plasma half‑lives of 4–7 hours in rodent models, which is superior to the non‑fluorinated 2‑aminoquinazolin‑4(3H)-one series where AUC and Cₘₐₓ were too low to support in vivo efficacy [1]. The fluorine atom significantly reduces oxidative metabolism at the 7‑position, as evidenced by decreased formation of hydroxylated metabolites in liver microsome assays [1].

ADME drug metabolism lead optimisation

Three‑Step Synthesis from Commodity Starting Material Offers Tangible Cost Advantage over Multi‑Step Halogenated Analogues

2‑Amino‑7‑fluoro‑1H‑quinazolin‑4‑one can be prepared in three steps from 2‑amino‑5‑fluorobenzoic acid, whereas the analogous 7‑chloro derivative requires protection/deprotection sequences and the 7‑bromo variant necessitates palladium‑catalysed coupling to install the amino group [1]. This synthetic brevity translates to lower commercial cost: the target compound is available at 97 % purity for approximately $530 per gram, while 2‑amino‑7‑chloroquinazolin‑4(3H)-one is priced at >$800 per gram .

synthetic chemistry process development chemical procurement

Optimal Application Scenarios for 2-Amino-7-fluoro-1H-quinazolin-4-one Based on Verified Differentiation Evidence


Kinase Inhibitor Lead Generation for EGFR‑Mutant NSCLC

The scaffold’s demonstrated EGFR IC₅₀ of 8–32 nM and activity against T790M/C797S resistance mutants make it a high‑priority starting point for fourth‑generation EGFR‑TKI programmes. Procurement of the fluorinated building block allows medicinal chemistry teams to rapidly elaborate the 2‑amino group to explore selectivity and pharmacokinetic space, with confidence that the core already delivers sub‑50 nM potency [1].

Selective VEGFR‑2 Inhibitor Development for Anti‑Angiogenic Therapy

With VEGFR‑2 IC₅₀ values of 12–45 nM and >50‑fold selectivity over non‑target kinases, derivatives of this compound are suited for anti‑angiogenic programmes where kinase promiscuity has historically led to dose‑limiting toxicities. The scaffold’s selectivity profile reduces the need for extensive counter‑screening, accelerating the hit‑to‑candidate timeline [1].

CNS‑Penetrant Kinase Probe Synthesis

The fluorine‑induced pKa shift (pKa 1.97) and improved metabolic stability favour passive blood‑brain barrier penetration. Researchers developing brain‑penetrant kinase probes for glioblastoma or neurodegenerative disease can exploit these properties to achieve therapeutic brain exposure without introducing additional polar functionality that would compromise CNS penetration .

Cost‑Efficient Fragment‑Based Drug Discovery Libraries

The three‑step synthesis and $530/g price point enable incorporation of the fluorinated quinazolinone core into large fragment or lead‑like libraries. Compared with the 7‑chloro or 7‑bromo analogues, the lower cost per gram and fewer synthetic steps allow screening groups to stock larger quantities and explore more derivatives within fixed budgets .

Quote Request

Request a Quote for 2-amino-7-fluoro-1H-quinazolin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.